4-(1-methyl-1H-imidazol-5-yl)pyridine

Description

Chemical Classification and Nomenclature

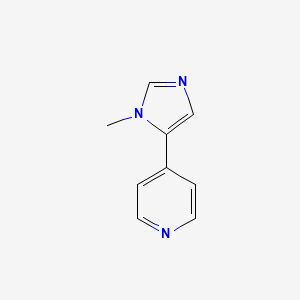

This compound belongs to the class of compounds known as nitrogen-containing heterocycles, specifically representing a hybrid molecule that incorporates both imidazole and pyridine structural motifs. The systematic nomenclature reflects the precise positioning of functional groups within the molecular framework, where the imidazole ring system is substituted at the 5-position with a pyridine moiety, while the imidazole nitrogen at position 1 carries a methyl substituent. This nomenclature follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compound naming, ensuring universal recognition and classification within the global scientific community.

The compound exhibits the molecular formula C₉H₉N₃, indicating the presence of nine carbon atoms, nine hydrogen atoms, and three nitrogen atoms distributed across the interconnected ring systems. The molecular weight of 159.19 grams per mole places this compound within the small to medium-sized heterocyclic molecule category, making it suitable for various synthetic and analytical applications. The Chemical Abstracts Service registry number 1572047-31-4 provides unique identification for this specific compound, distinguishing it from other related imidazole-pyridine derivatives that may share similar structural features but differ in substitution patterns.

The structural classification reveals that this compound functions as a substituted heterocycle containing two distinct aromatic ring systems. The imidazole component contributes a five-membered aromatic ring with two nitrogen atoms at non-adjacent positions, while the pyridine moiety provides a six-membered aromatic ring with a single nitrogen atom. The methyl substitution on the imidazole nitrogen introduces additional steric and electronic considerations that influence the overall chemical behavior and potential applications of the molecule.

Historical Context of N-Heterocyclic Chemistry

The development of nitrogen-containing heterocyclic chemistry represents one of the most significant advances in organic chemistry, with foundational discoveries dating back to the mid-nineteenth century that established the theoretical and practical frameworks for understanding these complex molecular systems. Imidazole, one of the parent compounds contributing to the structure of this compound, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia, originally receiving the name glyoxaline before the current nomenclature was established. This pioneering synthesis demonstrated the feasibility of constructing five-membered nitrogen-containing rings through controlled condensation reactions, establishing fundamental principles that continue to guide modern heterocyclic synthesis.

Pyridine, the other major structural component, was discovered by Thomas Anderson in 1849 during his examination of oils obtained from high-temperature heating of animal bones. Anderson initially isolated an unpleasant-smelling colorless liquid, which he later identified as pyridine and named after the Greek word "pyr" meaning fire, reflecting the high-temperature conditions required for its initial preparation. The structural elucidation of pyridine was achieved through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine structure derives from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom.

The systematic development of heterocyclic chemistry gained significant momentum in the late nineteenth and early twentieth centuries through the work of prominent chemists who established synthetic methodologies still employed today. Arthur Rudolf Hantzsch introduced the term "imidazole" in 1887 and developed the Hantzsch pyridine synthesis in 1881, providing reliable methods for constructing these important ring systems. The industrial significance of these compounds became evident in the 1920s when Aleksei Chichibabin developed improved synthetic routes for pyridine production, enabling large-scale manufacturing that supported the growing pharmaceutical and chemical industries.

The historical evolution of N-heterocyclic chemistry reveals a progression from fundamental discovery to sophisticated applications that now encompass pharmaceutical development, materials science, and catalysis research. The recognition that nitrogen-containing heterocycles constitute essential structural elements in biological systems, including amino acids, nucleotides, and enzyme cofactors, has driven continuous innovation in synthetic methodologies and applications. Contemporary research has demonstrated that more than eighty percent of approved pharmaceutical compounds incorporate nitrogen-based heterocyclic structures, highlighting the enduring significance of these early chemical discoveries.

Significance in Heterocyclic Chemistry Research

The research significance of this compound extends beyond its individual molecular properties to encompass its role as a representative compound within the broader context of N-heterocyclic chemistry research. Contemporary investigations into nitrogen-containing heterocycles have demonstrated their fundamental importance across multiple scientific disciplines, with applications spanning pharmaceutical development, catalysis, materials science, and biochemical research. The dual heterocyclic nature of this specific compound provides researchers with opportunities to explore the synergistic effects of combining imidazole and pyridine functionalities within a single molecular framework.

The imidazole component of the molecule contributes several important chemical characteristics that enhance research applications. Imidazole rings exhibit amphoteric behavior, functioning as both acids and bases with specific dissociation constants that make them valuable in biological systems and synthetic applications. The presence of multiple nitrogen atoms within the imidazole ring creates opportunities for metal coordination, hydrogen bonding interactions, and participation in various catalytic processes. These properties have established imidazole-containing compounds as essential components in pharmaceutical research, particularly in the development of antifungal, antihistamine, and enzyme inhibitor medications.

The pyridine moiety adds complementary properties that expand the potential applications of the hybrid molecule. Pyridine serves as a weak base with distinctive electronic properties that influence molecular reactivity and binding interactions. The aromatic nature of pyridine allows for various substitution reactions and coupling procedures that facilitate structural modifications and derivatization studies. Industrial applications of pyridine derivatives include their use as solvents, synthetic intermediates, and components in agrochemical formulations, demonstrating the practical significance of pyridine-containing compounds.

Current research trends in heterocyclic chemistry emphasize the development of novel synthetic methodologies, exploration of biological activities, and investigation of structure-activity relationships for N-heterocyclic compounds. The combination of imidazole and pyridine functionalities within this compound creates a molecular scaffold that can serve as a platform for investigating these research objectives. The compound's structure allows for systematic modification of electronic properties, steric characteristics, and binding capabilities through strategic substitution patterns and derivatization reactions.

Properties

IUPAC Name |

4-(3-methylimidazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-7-11-6-9(12)8-2-4-10-5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLBMRNNVPKPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-imidazol-5-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-imidazol-5-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the imidazole or pyridine rings.

Substitution: Both the imidazole and pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Scientific Research Applications

Medicinal Chemistry

4-(1-methyl-1H-imidazol-5-yl)pyridine has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties. For instance, it has shown an IC50 value of approximately 28.3 µM against HeLa cells, indicating moderate potency. Mechanistic studies suggest it induces apoptosis through reactive oxygen species (ROS) generation and cell cycle arrest by inhibiting cyclin-dependent kinases (CDK4/6) .

- Antimicrobial Properties : The compound demonstrates antimicrobial activity against various bacterial strains by disrupting cell wall synthesis and inhibiting essential metabolic pathways .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, influencing several biochemical pathways:

- JAK2 Inhibition : Research has identified this compound as a potential inhibitor of JAK2, relevant in treating hematological malignancies. Structure-based design has led to the synthesis of derivatives with enhanced inhibitory activity compared to existing treatments .

Material Science

In industrial applications, this compound serves as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various imidazole derivatives, which can be further modified for specific applications in pharmaceuticals and materials science .

Study on HeLa Cells

An MTT assay demonstrated that this compound significantly inhibits HeLa cell proliferation with an IC50 value of 28.3 µM. Morphological changes were observed via fluorescence microscopy using propidium iodide staining .

Inhibition of JAK2

A recent study explored the compound's potential as a JAK2 inhibitor, showing promise in treating certain hematological malignancies. The structure-based design led to synthesized derivatives exhibiting enhanced efficacy compared to standard treatments .

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-imidazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

a. 3-(1-Methyl-1H-imidazol-5-yl)pyridine (3ah)

- Structure : Imidazole attached at the 3-position of pyridine.

- Molecular Formula : C₉H₉N₃.

- This positional change may affect binding affinity in biological targets due to steric and electronic variations .

b. 2-(1-Methyl-1H-imidazol-5-yl)benzonitrile (3ai)

- Structure : Imidazole linked to a benzonitrile group at the 2-position.

- Molecular Formula : C₁₁H₈N₄.

- Key Differences : The nitrile group introduces electron-withdrawing effects, which could stabilize charge-transfer interactions or modify reactivity in cross-coupling reactions .

Substituent Variations

a. 4-(1-Methyl-1H-imidazol-5-yl)benzonitrile (3ag)

- Structure : Para-substituted benzonitrile with imidazole.

- Molecular Formula : C₁₁H₉N₃.

- Its electron-withdrawing nature may also influence electronic properties of the aromatic system .

b. [4-(1-Methyl-1H-imidazol-5-yl)phenyl]methanol

- Structure: Phenylmethanol substituent at the 4-position.

- Molecular Formula : C₁₁H₁₂N₂O.

- Key Differences : The hydroxyl group enables hydrogen bonding, which could enhance interactions with biological targets or improve crystallinity in solid-state applications .

Salt Forms

3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride

- Structure : Dihydrochloride salt of the 3-substituted isomer.

- Molecular Formula : C₉H₉N₃·2HCl.

- Key Differences : Salt formation increases aqueous solubility, a critical factor for pharmaceutical formulations. The protonation of pyridine and imidazole nitrogens enhances ionic character .

Ring System Variations

a. 4-(1H-Imidazol-4-yl)-1-methylpiperidine

- Structure : Piperidine replaces pyridine, with imidazole at the 4-position.

- Molecular Formula : C₉H₁₅N₃.

b. 3-{(4E)-4-[(1-Methyl-1H-imidazol-5-yl)methylidene]-3,4-dihydro-2H-pyrrol-5-yl}pyridine

- Structure : Conjugated system with pyrrole and methylidene groups.

- Molecular Formula : C₁₄H₁₄N₄.

- Key Differences : Extended conjugation enhances planarity, favoring π-π stacking interactions. The pyrrole ring’s lower basicity may reduce protonation under physiological conditions .

Research Implications

- Medicinal Chemistry : The pyridine-imidazole core is a promising scaffold for kinase inhibitors or GPCR ligands. Derivatives with polar substituents (e.g., nitriles, alcohols) may improve target engagement .

- Materials Science : Conjugated systems (e.g., ) could serve as organic semiconductors or fluorescent probes due to extended π-systems .

- Solubility Optimization : Salt forms (e.g., dihydrochlorides) are advantageous for drug delivery, while hydrophobic analogues (e.g., benzonitriles) may enhance membrane permeability .

Biological Activity

4-(1-methyl-1H-imidazol-5-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazole and pyridine families, which are known for their roles in various biochemical pathways and therapeutic applications. Research has indicated that this compound exhibits potential antimicrobial, anticancer, and enzyme inhibitory properties.

Target Interactions

Imidazole derivatives, including this compound, interact with multiple biological targets. These interactions often occur through hydrogen bonding and hydrophobic interactions, allowing the compound to modulate various signaling pathways. The specific targets include:

- Enzymes : Inhibits enzymes involved in metabolic processes.

- Receptors : Acts on receptors such as histamine receptors, influencing physiological responses.

Biochemical Pathways

The compound influences several biochemical pathways, notably those related to:

- Cell proliferation : By inhibiting key kinases involved in cell cycle regulation.

- Inflammation : Potentially modulating inflammatory responses through receptor interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| Staphylococcus aureus | 32 | 8 |

| Escherichia coli | 27 | 8 |

This suggests its potential utility as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit the growth of several cancer cell lines. For example, the antiproliferative effects were assessed using the MDA-MB-231 breast cancer cell line, yielding an IC50 value of , indicating significant cytotoxicity .

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was tested against various kinases. The results showed a strong inhibitory effect on Aurora-A kinase with an IC50 value of , highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial efficacy of this compound against Helicobacter pylori, where it demonstrated substantial inhibition against both metronidazole-sensitive and resistant strains. The disk diffusion method revealed inhibition zones comparable to standard antibiotics .

Q & A

Q. Table 1: Key Spectral Data for Characterization

| Technique | Parameters | Example Data | Reference |

|---|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 8.2 (s, 1H, imidazole-H) | |

| LC-MS | ESI+ | [M+H]⁺ = 589.3 | |

| HRMS | ESI-QTOF | Calc. 589.2154; Found 589.2158 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.